molecular formula C13H9NO3 B1602675 Methyl 5-(4-cyanophenyl)furan-2-carboxylate CAS No. 834884-75-2

Methyl 5-(4-cyanophenyl)furan-2-carboxylate

Cat. No.: B1602675
CAS No.: 834884-75-2
M. Wt: 227.21 g/mol
InChI Key: KXWHTAUZNSVTPO-UHFFFAOYSA-N
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Description

Methyl 5-(4-cyanophenyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . It is known for its unique structure, which includes a furan ring substituted with a cyanophenyl group and a carboxylate ester. This compound is used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

Methyl 5-(4-cyanophenyl)furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“Methyl 5-(4-cyanophenyl)furan-2-carboxylate” is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed and precautions should be taken to avoid ingestion .

Mechanism of Action

Methyl 5-(4-cyanophenyl)furan-2-carboxylate, also known as 5-(4-cyanophenyl)furan-2-carboxylic acid methyl ester, is a chemical compound with the empirical formula C13H9NO3 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(4-cyanophenyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-(4-cyanophenyl)furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the methyl ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the production of large quantities of the compound for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-cyanophenyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Methyl 5-bromopyridine-3-carboxylate
  • Methyl indole-5-carboxylate

Comparison: Methyl 5-(4-cyanophenyl)furan-2-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

methyl 5-(4-cyanophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c1-16-13(15)12-7-6-11(17-12)10-4-2-9(8-14)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWHTAUZNSVTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584600
Record name Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-75-2
Record name Methyl 5-(4-cyanophenyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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